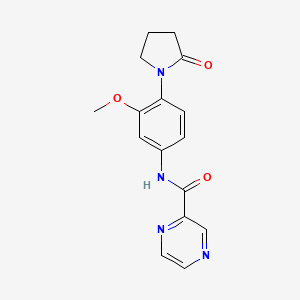

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound also contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from different cyclic or acyclic precursors, and the functionalization of preformed pyrrolidine rings . The pyrazine ring could be formed separately and then attached to the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazine rings, as well as the methoxy and carboxamide groups. The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyrazine rings, as well as the methoxy and carboxamide groups, would likely contribute to its physicochemical parameters .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring in this compound serves as a versatile scaffold for drug development. Key aspects include:

- Bioactive Molecules : Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .

Chiral Kinase Inhibition

The compound’s chiral moiety influences kinase inhibition. Notably:

- CK1γ and CK1ε Inhibition : The compound exhibits nanomolar activity against CK1γ and CK1ε kinases, suggesting potential therapeutic applications .

Antibacterial Activity

Structure-activity relationship (SAR) investigations reveal:

- 4′-Phenyl Substituents : Activity increases with 4′-phenyl substituents in the order: 4′-PhH < 4′-PhCl < 4′-PhNO₂ .

Material Science and Synthesis

The compound’s intricate structure makes it valuable for material synthesis. Researchers explore its properties for novel materials.

Anti-Tubercular Agents

In vitro studies assess cell viability and IC50 values, indicating potential anti-tubercular activity .

Plant Hormone Analog

The compound shares structural similarities with indole derivatives. For instance:

- Indole-3-acetic Acid : A plant hormone produced by tryptophan degradation in higher plants. Although not identical, the compound’s indole moiety may have similar effects .

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

The pyrrolidine ring, a key structural feature of the compound, is known to influence biological activity through steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological pathways, depending on their target selectivity .

Result of Action

The pyrrolidine-2-one scaffold, a structural feature of the compound, is recurrent in antitumor agents .

Action Environment

The design of new molecules often starts by studying the binding conformation of similar compounds, which can show excellent potency towards certain targets but may also suffer from undesirable activity against others .

Zukünftige Richtungen

The design and synthesis of new compounds containing a pyrrolidine ring is an active area of research in medicinal chemistry . Future work could involve the synthesis of analogs of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide” with different substituents, to explore their biological activity and potential as drug candidates.

Eigenschaften

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-23-14-9-11(19-16(22)12-10-17-6-7-18-12)4-5-13(14)20-8-2-3-15(20)21/h4-7,9-10H,2-3,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVXMWZZDBGZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=NC=CN=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B2467871.png)

![3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]](/img/structure/B2467878.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2467879.png)

![2-chloro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B2467880.png)